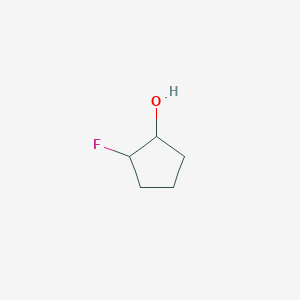

2-FLUOROCYCLOPENTAN-1-OL

描述

Significance of Fluorine in Organic Chemistry and Molecular Design

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern molecular design, largely due to fluorine's unique combination of properties. As the most electronegative element, fluorine's presence profoundly alters a molecule's electronic landscape, which can influence acidity, basicity, and dipole moment. nih.govnih.gov This electronic perturbation, coupled with the small van der Waals radius of fluorine (1.47 Å), which is comparable to that of hydrogen (1.20 Å), allows for isosteric replacement without significant steric alteration. tandfonline.com

The carbon-fluorine (C-F) bond is one of the strongest single covalent bonds in organic chemistry, a characteristic that imparts significant metabolic stability to fluorinated compounds. tandfonline.comresearchgate.net By replacing a metabolically vulnerable C-H bond with a C-F bond, medicinal chemists can block sites of oxidative metabolism, thereby enhancing the bioavailability and half-life of a drug. tandfonline.comannualreviews.org This strategy is exemplified in numerous pharmaceuticals where fluorination prevents unwanted metabolism. annualreviews.org For instance, the introduction of a fluorine atom at the para-position of an aromatic ring can prevent aromatic hydroxylation, a common metabolic pathway. nih.gov

Furthermore, fluorine substitution can modulate key physicochemical properties that govern a molecule's pharmacokinetic profile. These properties include:

Lipophilicity: Fluorine is more lipophilic than hydrogen, and its introduction can increase a compound's ability to permeate cellular membranes. tandfonline.com The trifluoromethyl group (CF3) is recognized as one of the most lipophilic substituents. annualreviews.org

Binding Affinity: The electronegativity of fluorine allows it to participate in favorable interactions with protein targets, including dipole-dipole interactions and hydrogen bonds, potentially increasing a drug's binding affinity and potency. tandfonline.com

pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as amines. nih.gov This can increase the population of the more membrane-permeable neutral form of a drug at physiological pH, improving absorption. tandfonline.com

The deliberate use of fluorine has led to the development of numerous successful drugs across various therapeutic areas, including anti-inflammatory agents, antidepressants, and anti-cancer drugs. tandfonline.comannualreviews.org The expanding role of fluorine is also evident in the development of 18F-labeled molecules for use as imaging probes in Positron Emission Tomography (PET), a sensitive diagnostic tool. tandfonline.comacs.org

Overview of Fluorinated Alicyclic Systems in Contemporary Chemical Research

Fluorinated alicyclic systems—cyclic, non-aromatic compounds containing one or more fluorine atoms—are of significant interest in chemical research due to the conformational constraints imposed by the ring structure. The introduction of fluorine into these rings has a remarkable impact on their conformational equilibria, driven by a complex interplay of stereoelectronic effects. researchgate.net These effects include dipole-dipole interactions, hyperconjugation, and the gauche effect, which can stabilize specific conformations. researchgate.netbeilstein-journals.org

In six-membered rings like cyclohexane, the orientation of the fluorine atom (axial vs. equatorial) significantly influences the ring's conformation and reactivity. rsc.org The study of stereoelectronic effects, such as the Perlin effect, in fluorinated heterocycles provides valuable insights into their stereochemistry. nih.gov

Five-membered rings, such as cyclopentane (B165970), are inherently more flexible than cyclohexanes and can adopt various puckered conformations, primarily the envelope (E) and twist (T) forms. researchgate.netresearchgate.net The puckering of fluorinated cyclopentanes has been a subject of extensive study, with computational and experimental data suggesting that fluorocyclopentane (B75047) preferentially adopts a twisted conformation. researchgate.net The conformational preferences in these systems are dictated by stabilizing forces like hyperconjugation and the minimization of steric and electrostatic repulsions. researchgate.net For example, the gauche effect, a stabilizing interaction between vicinal electron-withdrawing groups, is a key factor in the conformational analysis of fluorinated systems. beilstein-journals.orgnih.gov

The unique conformational properties of fluorinated alicyclic compounds make them valuable scaffolds in medicinal chemistry and materials science. researchgate.net For instance, fluorinated cyclopentane derivatives, such as fluorinated amino acids, are being developed as PET imaging agents for oncology, demonstrating the practical application of these fundamental conformational studies. nih.govacs.org

Rationale for In-depth Investigation of 2-FLUOROCYCLOPENTAN-1-OL

The compound this compound emerges as a molecule of particular interest due to its identity as a chiral, fluorinated alicyclic alcohol. Its structure combines the conformational intricacies of a five-membered ring with the influential stereoelectronic effects of vicinal fluorine and hydroxyl substituents. This combination makes it a valuable target for both fundamental stereochemical studies and as a precursor for complex, biologically active molecules. arkat-usa.orgresearchgate.net

A primary driver for the investigation of this compound is its potential as a chiral building block in organic synthesis. researchgate.netresearchgate.net Vicinal halocyclopentanols are known synthetic precursors for a range of important compounds, including prostaglandins (B1171923) and leukotriene antagonists. arkat-usa.orgarkat-usa.org The ability to synthesize enantiomerically pure stereoisomers of this compound is therefore highly valuable.

Recent research has focused on the enzymatic deracemization of both cis- and trans-2-fluorocyclopentan-1-ol. arkat-usa.orgarkat-usa.org This biocatalytic kinetic resolution, often employing lipases, allows for the preparation of all four possible stereoisomers in high enantiomeric purity. arkat-usa.orgarkat-usa.org This methodology provides access to specific chiral synthons that were previously difficult to obtain. arkat-usa.org

Furthermore, these optically pure fluorocyclopentanols can be converted into other valuable chiral molecules, such as 2-fluorocyclopentan-1-amines, via reactions like the Mitsunobu reaction. arkat-usa.org The development of these synthetic routes underscores the utility of this compound as a versatile intermediate. The availability of these distinct, stereochemically defined building blocks opens avenues for synthesizing novel, conformationally restricted analogues of biologically active molecules, where the specific orientation of the fluorine and hydroxyl groups can be used to fine-tune pharmacological properties. arkat-usa.orgmusechem.com

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H9FO | nih.gov |

| Molecular Weight | 104.12 g/mol | nih.gov |

| XLogP3 | 0.9 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

Enzymatic Resolution of trans-2-Fluorocyclopentan-1-ol

| Enzyme | Product | Enantiomeric Excess (ee) | Source |

|---|---|---|---|

| Burkholderia cepacia lipase (B570770) (BCL) | (1R,2R)-4 | 96% | arkat-usa.org |

| Candida antarctica lipase B (CALB) | (1R,2R)-4 | Lower than BCL | arkat-usa.org |

Structure

3D Structure

属性

IUPAC Name |

2-fluorocyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIRIPRHYULGQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Stereoselective Synthesis Approaches to 2-FLUOROCYCLOPENTAN-1-OL

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in stereoselective synthesis due to the high specificity and mild reaction conditions of enzymes. Hydrolases, particularly lipases, are widely used for their ability to differentiate between enantiomers of chiral alcohols and their esters.

Enzymatic deracemization is a powerful strategy that can theoretically convert a racemic mixture (a 50:50 mixture of two enantiomers) into a single, pure enantiomer, thus achieving up to 100% yield. This process typically involves a cyclic sequence where one enantiomer is selectively transformed by an enzyme, while the remaining, unreactive enantiomer is continuously racemized (converted back to the 50:50 mixture) to be re-subjected to the enzymatic transformation. nih.gov This avoids the 50% theoretical yield limit of a standard kinetic resolution.

While the term is sometimes applied more broadly, a common approach involves a combination of a stereoselective oxidation of one alcohol enantiomer to a ketone, followed by a non-selective reduction back to the racemic alcohol. Although specific deracemization cycles for this compound are not extensively detailed, the synthesis of optically active vicinal fluorocyclopentanols has been achieved through highly efficient enzyme-catalyzed resolutions that effectively separate the enantiomers. nbuv.gov.uaresearchgate.net

Enzymatic kinetic resolution (EKR) is a widely implemented and effective method for separating the enantiomers of a racemic mixture. In this process, an enzyme selectively catalyzes the reaction of one enantiomer at a much faster rate than the other. For racemic alcohols like this compound, this often involves a transesterification reaction where one enantiomer is selectively acylated.

Research has demonstrated a highly effective kinetic resolution of racemic cis-2-fluorocyclopentanol. nbuv.gov.ua In this work, the enzyme lipase (B570770) from Burkholderia cepacia was used to catalyze a transesterification reaction with vinyl acetate (B1210297) serving as the acyl donor in an organic medium. The lipase showed excellent selectivity, preferentially acylating one of the enantiomers and leaving the other as the unreacted alcohol. This method successfully separated the enantiomers, achieving high enantioselectivity (enantiomeric excess, ee > 98%). nbuv.gov.ua The absolute configuration of the resulting enantiomers was determined using the empirical Kazlauskas rule. nbuv.gov.ua

Lipases from Pseudomonas species are also noted for their high enantioselectivity in the kinetic resolution of related cyclic alcohols, such as 2-azidocycloalkanols. nih.gov The choice of enzyme, acyl donor, and solvent are all critical factors in optimizing the efficiency and selectivity of the resolution. mdpi.com

Table 1: Enzymatic Kinetic Resolution of rac-cis-2-fluorocyclopentanol

| Enzyme Source | Acyl Donor | Key Finding | Reference |

| Burkholderia cepacia lipase | Vinyl acetate | High enantioselectivity (ee > 98%) was achieved in the separation of enantiomers. | nbuv.gov.ua |

This strategy is highly effective for preparing chiral molecules from achiral starting materials. nih.gov For example, the desymmetrization of meso-diols via lipase-catalyzed selective acylation is a well-established method. nih.gov In a potential synthetic route to chiral this compound, one could envision starting with a suitable prochiral precursor, such as a fluorinated meso-diol. An enzyme, such as a lipase, could then selectively acylate one of the enantiotopic hydroxyl groups, yielding a chiral monoester that could be further elaborated to the target compound.

While this represents a powerful and plausible strategy for the asymmetric synthesis of this compound, specific research applying enzyme-catalyzed desymmetrization to a direct precursor of this compound is not prominently documented in the reviewed literature.

Asymmetric catalysis utilizes chiral metal complexes or organic molecules (organocatalysts) to stereoselectively create a chiral product from a prochiral substrate. This field offers a broad scope of transformations for creating specific stereoisomers.

The direct, catalytic, and asymmetric formation of a carbon-fluorine (C-F) bond represents a significant challenge in synthetic chemistry. Ruthenium complexes are highly versatile and powerful catalysts for a wide array of asymmetric transformations, including hydrogenations, transfer hydrogenations, and carbon-carbon bond formations. researchgate.netnih.gov Chiral ruthenium porphyrin complexes, for instance, have been used to effectively catalyze asymmetric cyclopropanation reactions with high enantioselectivity. rsc.org

However, the application of ruthenium catalysts for the direct asymmetric fluorination to form the C-F bond in a molecule like this compound is not described in the available research. The development of catalysts for such transformations is an ongoing area of research. Therefore, while ruthenium catalysis is a major pillar of asymmetric synthesis, its specific use for the direct asymmetric C-F bond formation in the synthesis of this target compound is not established.

Asymmetric Catalysis

Chiral Salen(Co) Complex-Mediated Asymmetric Ring Opening

A powerful strategy for the enantioselective synthesis of fluorohydrins is the asymmetric ring opening (ARO) of meso-epoxides. This approach utilizes a chiral catalyst to control the stereochemical outcome of the nucleophilic addition of a fluoride (B91410) source to an epoxide. In this context, chiral Salen(Co) complexes have emerged as effective catalysts for the desymmetrization of epoxides like cyclopentene (B43876) oxide.

The reaction involves the activation of the epoxide by the chiral cobalt complex, followed by the delivery of a fluoride nucleophile. The source of fluoride is often hydrogen fluoride (HF), which can be generated in situ from more manageable reagents. Mechanistic studies suggest a bimetallic rate-determining step, where one cobalt center activates the epoxide while another delivers the fluoride. mdpi.com An amine co-catalyst is often employed to facilitate the dissociation of a fluorine-bridged dimer, which is considered the resting state of the active fluorinating agent, a cobalt-bifluoride complex. mdpi.com

While extensive research has been conducted on the ARO of various epoxides, the application to cyclopentene oxide to yield this compound is a key synthetic transformation. The enantioselectivity of this process is highly dependent on the structure of the Salen ligand and the reaction conditions.

Table 1: Chiral Salen(Co) Complex-Mediated Asymmetric Ring Opening of Cyclopentene Oxide

| Catalyst | Fluoride Source | Co-catalyst | Solvent | Yield (%) | ee (%) |

| Chiral Salen(Co) | HF (in situ) | Amine | Ethereal | Good | High |

Note: This table represents a generalized outcome based on analogous reactions. Specific data for cyclopentene oxide may vary based on the exact catalyst and conditions used.

Asymmetric Hydrogenation of Fluorinated Allylic Alcohols

Asymmetric hydrogenation represents a highly efficient method for the introduction of stereocenters. In the context of this compound synthesis, the asymmetric hydrogenation of a prochiral precursor such as 2-fluorocyclopent-2-en-1-ol offers a direct route to the target molecule. This reaction involves the stereoselective addition of hydrogen across the carbon-carbon double bond, controlled by a chiral transition metal catalyst.

Iridium complexes bearing chiral phosphine (B1218219) ligands have proven to be particularly effective for the asymmetric hydrogenation of challenging substrates, including substituted cyclic allylic alcohols. For instance, the hydrogenation of 1,2-disubstituted cyclopentene derivatives has been achieved with high enantioselectivity using iridium catalysts with phosphinomethyloxazoline ligands. nih.gov While the specific substrate 2-fluorocyclopent-2-en-1-ol is not explicitly detailed in this work, the results on analogous cyclopentene systems suggest that this is a viable and promising approach. The enantiomeric excess for the hydrogenation of related cyclopentene derivatives has been reported to reach up to 88%. nih.gov

The success of this methodology hinges on the ability of the chiral ligand to create a steric and electronic environment around the metal center that favors the coordination of one prochiral face of the alkene over the other.

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Cyclopentenes

| Substrate | Catalyst System | Solvent | Yield (%) | ee (%) |

| 1,2-disubstituted cyclopentene | [Ir(cod)Cl]₂ / Phosphinomethyloxazoline ligand | Dichloromethane (B109758) | High | up to 88 |

Note: This data is based on analogous 1,2-disubstituted cyclopentene systems and serves as a strong indicator for the potential of this method for 2-fluorocyclopent-2-en-1-ol synthesis.

Chiral Auxiliary-Based Methodologies

Diastereoselective Electrophilic Fluorination of Amide Enolates

Chiral auxiliaries are powerful tools for stereoselective synthesis, allowing for the temporary incorporation of a chiral moiety to direct the formation of new stereocenters. In this methodology, a chiral auxiliary is appended to a cyclopentane-derived carboxylic acid to form a chiral amide. Deprotonation of this amide generates a chiral enolate, which then undergoes diastereoselective fluorination with an electrophilic fluorine source.

The stereochemical outcome of the fluorination is controlled by the steric hindrance imposed by the chiral auxiliary, which directs the approach of the electrophilic fluorinating agent to one face of the enolate. Subsequent removal of the chiral auxiliary reveals the enantioenriched fluorinated product, which can then be converted to this compound.

Utilization of Fluorinated Oxazolidine Chiral Auxiliaries

A notable advancement in chiral auxiliary design is the development of fluorinated oxazolidinones. These auxiliaries have demonstrated exceptional stereocontrol in a variety of transformations, including the fluorination of amide enolates. The presence of fluorine atoms on the auxiliary can influence the conformation of the transition state through electronic effects and specific interactions, leading to enhanced diastereoselectivity.

The general procedure involves the acylation of a fluorinated oxazolidinone with a cyclopentanecarboxylic acid derivative. The resulting N-acyl oxazolidinone is then treated with a base to form the corresponding enolate, which is subsequently quenched with an electrophilic fluorinating reagent such as N-fluorobenzenesulfonimide (NFSI). The fluorinated product is obtained with high diastereoselectivity, and the chiral auxiliary can often be recovered and reused.

Nucleophilic Fluorination Strategies

Hydrofluorination of Cyclic Olefins and Cycloalkenes

The direct addition of hydrogen fluoride (HF) across the double bond of a cyclic olefin, such as cyclopentene, represents the most atom-economical approach to the synthesis of this compound precursors. However, the handling of anhydrous HF is hazardous, and the reaction can be difficult to control, often leading to polymerization and other side products.

To address these challenges, various HF-based reagents have been developed that are easier to handle and offer improved reactivity and selectivity. These include complexes of HF with amines or ethers, as well as solid-supported fluoride reagents. A recent development is the use of KHSO₄-13HF, an easily handled and inexpensive nucleophilic fluorination reagent. organic-chemistry.org This reagent has been shown to be effective for the hydrofluorination of a wide range of alkenes under mild conditions. organic-chemistry.org

The hydrofluorination of cyclopentene would proceed via a carbocation intermediate, and in the absence of a directing group, would likely result in a racemic mixture of 2-fluorocyclopentane. Subsequent hydroxylation would then yield a mixture of stereoisomers of this compound. The stereoselectivity of the hydrofluorination of substituted cyclopentenes can be influenced by the steric and electronic properties of the substituents.

Halofluorination and Related Addition Reactions of Cyclic Olefins

Halofluorination of cyclic olefins, such as cyclopentene, provides a direct route to 2-halofluoroalkanes, which can serve as precursors to this compound. This reaction typically involves the addition of a halogen and a fluorine atom across the double bond. The stereochemical outcome of this addition is crucial and is generally observed to be anti, proceeding through a halonium ion intermediate.

One effective method for halofluorination utilizes a combination of a halogen source, such as a trihaloisocyanuric acid, and a fluoride source like hydrogen fluoride-pyridine (HF•Pyridine), also known as Olah's reagent. organic-chemistry.org For instance, the reaction of cyclohexene (B86901) with this system results in the formation of the anti-adduct. organic-chemistry.org By analogy, the treatment of cyclopentene with N-bromosuccinimide (NBS) and a fluoride source like HF-pyridine is expected to form trans-1-bromo-2-fluorocyclopentane. Subsequent nucleophilic substitution of the bromide with a hydroxide (B78521), followed by appropriate workup, would yield cis-2-fluorocyclopentan-1-ol, due to inversion of stereochemistry at the carbon bearing the bromine.

| Substrate | Halogen Source | Fluoride Source | Product | Stereochemistry | Reference |

| Cyclohexene | Trihaloisocyanuric acid | HF•Pyridine | trans-1-halo-2-fluorocyclohexane | anti-addition | organic-chemistry.org |

| Cyclopentene (proposed) | N-Bromosuccinimide | HF•Pyridine | trans-1-bromo-2-fluorocyclopentane | anti-addition | N/A |

Ring Opening of Epoxides with HF-Based Reagents

The ring-opening of epoxides with fluoride nucleophiles is a fundamental and widely used method for the synthesis of β-fluoroalcohols. For the preparation of this compound, the key starting material is cyclopentene oxide. The reaction's regio- and stereoselectivity are highly dependent on the nature of the HF-based reagent and the reaction conditions.

| Epoxide | Fluoride Reagent | Product | Stereochemistry | Reference |

| Cyclohexene oxide | Benzoyl fluoride / HFIP / DBN | trans-2-fluorocyclohexan-1-ol | anti-addition | ucla.edu |

| Cyclopentene oxide | Et₃N•3HF or HF•Pyridine | trans-2-fluorocyclopentan-1-ol | anti-addition | N/A |

Stereoselective Nucleophilic Fluoromethylation via Chiral α-Fluoro Carbanions

This methodology is not directly applicable to the synthesis of this compound as it involves the introduction of a fluoromethyl (-CH₂F) group, rather than a single fluorine atom.

Copper-Catalyzed H-F Insertion into α-Diazocarbonyl Compounds

Recent advances in catalysis have introduced methods for the synthesis of α-fluorocarbonyl compounds from α-diazocarbonyl precursors. A copper-catalyzed hydrofluorination of α-diazoesters has been developed, which could be conceptually applied to the synthesis of a precursor for this compound.

This approach would involve the synthesis of 2-diazocyclopentanone. The subsequent copper-catalyzed reaction of this α-diazoketone with a fluoride source would be expected to yield 2-fluorocyclopentanone (B3433232). The final step would be the reduction of the carbonyl group to a hydroxyl group, which would produce this compound. The stereochemical outcome of the reduction step would determine the final diastereomeric ratio of the product.

| α-Diazoester Substrate | Catalyst | Fluoride Source | Product | Enantiomeric Excess (ee) | Reference |

| Substituted α-diazoesters | Copper(I) with chiral bis(oxazoline) ligands | Cesium fluoride in C₆F₆/HFIP | Chiral α-fluoroesters | up to 95% | N/A |

| 2-Diazocyclopentanone (proposed) | Copper(I) catalyst | Fluoride source | 2-Fluorocyclopentanone | N/A | N/A |

Silver-Catalyzed Decarboxylative Fluorination

Silver-catalyzed decarboxylative fluorination offers a method to convert aliphatic carboxylic acids into alkyl fluorides. nih.govorganic-chemistry.org This reaction typically employs a silver salt, such as silver nitrate, as a catalyst and an electrophilic fluorine source, like Selectfluor®. nih.govorganic-chemistry.org For the synthesis of a precursor to this compound, a suitable starting material would be a cyclopentanecarboxylic acid derivative.

For instance, starting with 2-oxocyclopentanecarboxylic acid, a silver-catalyzed decarboxylative fluorination could potentially yield 2-fluorocyclopentanone. This intermediate could then be reduced to afford this compound. The reaction proceeds through a radical mechanism, and its efficiency can be influenced by the substrate and reaction conditions. nih.gov

| Carboxylic Acid Substrate | Catalyst | Fluorinating Reagent | Product | Reference |

| Various aliphatic carboxylic acids | Silver Nitrate (AgNO₃) | Selectfluor® | Corresponding alkyl fluorides | organic-chemistry.org |

| 2-Oxocyclopentanecarboxylic acid (proposed) | Silver Nitrate (AgNO₃) | Selectfluor® | 2-Fluorocyclopentanone | N/A |

Isothiourea-Catalyzed Enantioselective Fluorination of Carboxylic Acids

Organocatalysis has provided powerful tools for asymmetric synthesis. Isothiourea catalysts have been successfully employed in the enantioselective α-fluorination of carboxylic acids. organic-chemistry.orgnih.gov This method involves the activation of the carboxylic acid by the isothiourea catalyst to form a reactive intermediate, which then undergoes fluorination with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org

To apply this to the synthesis of this compound, one could start with cyclopentanecarboxylic acid. The isothiourea-catalyzed fluorination would produce 2-fluorocyclopentanecarboxylic acid. Subsequent reduction of the carboxylic acid group would then yield this compound. The use of a chiral isothiourea catalyst allows for the preparation of enantioenriched products. organic-chemistry.orgnih.gov

| Carboxylic Acid Substrate | Catalyst | Fluorinating Reagent | Product | Enantiomeric Excess (ee) | Reference |

| Various aryl acetic acids | Planar chiral [2.2]paracyclophane-based isothiourea | N-fluorobenzenesulfonimide (NFSI) | Optically active α-fluoroesters | up to 99.5% | organic-chemistry.org |

| Cyclopentanecarboxylic acid (proposed) | Chiral Isothiourea | N-fluorobenzenesulfonimide (NFSI) | 2-Fluorocyclopentanecarboxylic acid | N/A | N/A |

Multi-step Synthetic Protocols for this compound

A common and practical multi-step synthesis of this compound starts from the readily available starting material, cyclopentene. This approach typically involves two key steps: epoxidation followed by nucleophilic ring-opening.

Step 1: Epoxidation of Cyclopentene Cyclopentene can be efficiently converted to cyclopentene oxide using an oxidizing agent. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in an inert solvent such as dichloromethane (DCM) at or below room temperature. This epoxidation reaction is stereospecific, with the oxygen atom adding to one face of the double bond.

Step 2: Ring-Opening of Cyclopentene Oxide with a Fluoride Source The resulting cyclopentene oxide is then subjected to a ring-opening reaction with a fluoride nucleophile. As discussed in section 2.1.4.3, reagents like triethylamine (B128534) tris(hydrofluoride) or Olah's reagent can be used. The reaction proceeds via an S(_N)2 attack of the fluoride ion on one of the epoxide carbons, leading to the formation of trans-2-fluorocyclopentan-1-ol. The choice of fluoride source and reaction conditions can be optimized to maximize the yield and selectivity of the desired product.

This two-step sequence represents a reliable and straightforward method for the laboratory-scale synthesis of trans-2-fluorocyclopentan-1-ol. The synthesis of the cis-isomer is more challenging and may require alternative strategies, such as starting from a precursor with the desired relative stereochemistry or employing a reaction sequence that allows for stereochemical control.

Synthesis of Racemic cis- and trans-2-fluorocyclopentan-1-ols

The preparation of racemic mixtures of cis- and trans-2-fluorocyclopentan-1-ol serves as a foundational approach to accessing these stereoisomers. A common strategy begins with the ring-opening of a cyclopentane (B165970) epoxide.

The synthesis of racemic trans-2-fluorocyclopentanol is efficiently achieved by heating a mixture of cyclopentane epoxide with triethylamine hydrofluoride. This reaction proceeds with high yield and selectivity, producing the trans isomer exclusively, with no detectable formation of the cis isomer.

To obtain the racemic cis-2-fluorocyclopentan-1-ol, a two-step sequence is employed starting from the trans isomer. The process involves:

Oxidation : The trans-2-fluorocyclopentanol is first oxidized to the corresponding ketone, 2-fluorocyclopentanone. The Swern oxidation, utilizing a mixture of dimethyl sulfoxide (B87167) and oxalyl chloride followed by treatment with triethylamine, is an effective method for this transformation.

Reduction : The resulting 2-fluorocyclopentanone is then reduced. This reduction step yields the racemic cis-2-fluorocyclopentan-1-ol.

This sequential approach allows for the selective synthesis of both the cis and trans racemic diastereomers from a common starting material.

Derivatization from Fluorinated Cyclopentanone (B42830) Precursors

Fluorinated cyclopentanone precursors are pivotal intermediates in the synthesis of this compound, particularly for controlling the diastereoselectivity of the final product. The synthesis route via 2-fluorocyclopentanone allows for the targeted formation of the cis isomer.

The process begins with the oxidation of trans-2-fluorocyclopentan-1-ol, a readily accessible starting material. As described previously, methodologies like the Swern oxidation convert the alcohol into 2-fluorocyclopentanone in high yield.

Once the fluorinated cyclopentanone is obtained, the subsequent reduction of the carbonyl group is the critical step. The stereochemical outcome of this reduction dictates which diastereomer of the alcohol is formed. The reduction of 2-fluorocyclopentanone preferentially yields cis-2-fluorocyclopentan-1-ol. This stereoselectivity is a key feature of this synthetic strategy, providing a reliable method for producing the cis configuration.

| Precursor | Reagents | Product | Yield |

| trans-2-fluorocyclopentan-1-ol | Dimethyl sulfoxide, Oxalyl chloride, Triethylamine | 2-fluorocyclopentanone | High |

| 2-fluorocyclopentanone | Reducing Agent | cis-2-fluorocyclopentan-1-ol | Not specified |

Hydrogenative Dynamic Kinetic Resolution in Alcohol Synthesis

Hydrogenative Dynamic Kinetic Resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral alcohols from racemic precursors. This technique combines the racemization of a rapidly interconverting starting material with a stereoselective reaction, allowing for the theoretical conversion of a racemate into a single enantiomer of the product in 100% yield.

In the context of fluorinated alcohols, iridium-catalyzed asymmetric hydrogenation of α-fluoro ketones represents a relevant application of the DKR strategy. nih.gov This method addresses the challenge of differentiating between a fluorine atom and a hydrogen atom in asymmetric catalysis. The process is effective in preparing β-fluoro alcohols with satisfactory enantiomeric and diastereomeric selectivities. nih.gov

The mechanism relies on a catalyst system that facilitates both the rapid racemization of the α-fluoro ketone and the highly enantioselective hydrogenation of one of the enantiomers. Computational studies, such as DFT calculations, have suggested that noncovalent interactions, like a C-F···Na charge-dipole interaction in the transition state of the hydride transfer, can be responsible for controlling the diastereoselectivity of the reaction. nih.gov While this specific example focuses on acyclic α-fluoro ketones, the principles of hydrogenative DKR are broadly applicable and represent a key technology for accessing enantiomerically pure fluorinated alcohols like this compound from their corresponding ketone precursors. nih.gov

| Catalyst Type | Substrate Class | Key Feature | Outcome |

| Iridium-based | α-Fluoro Ketones | In-situ racemization and enantioselective hydrogenation | Enantioenriched β-Fluoro Alcohols |

| Ruthenium-based | β-aryl α-keto esters | Reduction/lactonization sequence | Enantioenriched γ-butyrolactones |

Stereochemistry and Conformational Analysis

Stereoisomerism of 2-FLUOROCYCLOPENTAN-1-OL: cis/trans Diastereomers and Enantiomers

The structure of this compound features two stereocenters at the C1 and C2 positions, where the hydroxyl (-OH) and fluorine (-F) groups are attached. This structural characteristic gives rise to stereoisomerism. Stereoisomers are compounds that share the same molecular formula and atom connectivity but differ in the spatial arrangement of their atoms.

For this compound, this manifests as both diastereomerism and enantiomerism.

Diastereomers (cis/trans Isomerism) : The relative orientation of the fluorine and hydroxyl groups on the cyclopentane (B165970) ring determines whether the compound is a cis or trans diastereomer.

In the cis isomer , the fluorine and hydroxyl groups are situated on the same face of the ring.

In the trans isomer , these groups are on opposite faces of the ring. These cis and trans isomers are diastereomers because they are stereoisomers that are not mirror images of each other.

Enantiomers : Each diastereomer (cis and trans) is chiral and can exist as a pair of non-superimposable mirror images called enantiomers. This results in a total of four possible stereoisomers:

(1R,2S)-2-fluorocyclopentan-1-ol and (1S,2R)-2-fluorocyclopentan-1-ol (the enantiomeric pair of the cis isomer)

(1R,2R)-2-fluorocyclopentan-1-ol and (1S,2S)-2-fluorocyclopentan-1-ol (the enantiomeric pair of the trans isomer)

The different stereoisomers of this compound are summarized in the table below.

| Isomer Type | Stereoisomer Name | Relationship |

|---|---|---|

| cis-Diastereomer | (1R,2S)-2-fluorocyclopentan-1-ol | Enantiomers |

| (1S,2R)-2-fluorocyclopentan-1-ol | ||

| trans-Diastereomer | (1R,2R)-2-fluorocyclopentan-1-ol | Enantiomers |

| (1S,2S)-2-fluorocyclopentan-1-ol |

Determination of Absolute Configuration

Determining the specific three-dimensional arrangement of atoms (absolute configuration) at the chiral centers is crucial for characterizing each stereoisomer.

The Kazlauskas rule is an empirical model used to predict the stereochemistry of products from enzyme-catalyzed reactions, particularly those involving lipases. This rule is based on the principle that enantioselectivity is proportional to the size difference between the large (L) and medium (M) substituents at the chiral center of the substrate. In the enzymatic resolution of racemic alcohols, the enzyme preferentially acylates one enantiomer, leaving the other unreacted. For secondary alcohols like this compound, the Kazlauskas rule can be applied to assign the absolute configuration of the faster-reacting enantiomer. For instance, this rule has been successfully used to determine the absolute stereochemistry of enantiomerically pure (1R, 2R)-fluorocyclopentan-1-ol.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying enantiomers. This method is widely used to determine the enantiomeric purity (or enantiomeric excess, ee%) of a chiral compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For this compound, a validated chiral HPLC method would allow for the baseline separation of its enantiomers. By comparing the chromatogram of a sample to that of a known standard (a pure enantiomer), the absolute configuration can be confirmed. The relative peak areas in the chromatogram are used to calculate the enantiomeric purity of the sample. This technique is essential for quality control in the synthesis of single-enantiomer compounds.

Conformational Landscape of Fluorinated Cyclopentane Systems

The five-membered cyclopentane ring is not planar. A planar conformation would suffer from significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbons. To alleviate this strain, the ring puckers into non-planar conformations.

The two most stable conformations for the cyclopentane ring are the "envelope" (C_s_ symmetry) and the "half-chair" (C_2_ symmetry).

Envelope Conformation : Four carbon atoms lie in a plane, with the fifth carbon atom puckered out of the plane, resembling an open envelope. This arrangement reduces some, but not all, of the torsional strain.

Half-Chair Conformation : Three adjacent carbon atoms are in a plane, while the other two are puckered on opposite sides of the plane.

These conformations are very close in energy, and the barrier to interconversion between them is low, allowing for rapid "pseudorotation" where the pucker travels around the ring. The presence of substituents, such as the fluorine and hydroxyl groups in this compound, influences the energy landscape, making certain puckered conformations more favorable than others.

The substitution of hydrogen with a highly electronegative fluorine atom significantly impacts the conformational preferences of the cyclopentane ring. This influence stems from several factors:

Steric Effects : Fluorine is relatively small, so its steric impact is minimal, which is why it is often used as a hydrogen surrogate.

Electronic Effects : The strong C-F bond is highly polar. This introduces electrostatic interactions (dipole-dipole) and stereoelectronic effects (such as hyperconjugation) that can stabilize or destabilize certain conformations.

In fluorinated cyclic systems, these electronic effects can dictate the puckering of the ring to minimize repulsive interactions and maximize attractive ones. For example, the incorporation of fluorine can alter the relative stabilities of the endo and exo puckered states in five-membered rings. The specific conformational preference in cis- and trans-2-fluorocyclopentan-1-ol will depend on a complex interplay between minimizing steric strain and optimizing the electronic interactions involving the C-F and C-O bonds, as well as potential intramolecular hydrogen bonding.

Investigation of the Fluorine Gauche Effect in Vicinal Diastereomers

In vicinal (1,2-disubstituted) systems, the arrangement of substituents is critical. The fluorine gauche effect is a phenomenon where a conformation with electronegative substituents, such as fluorine, in a gauche relationship (approximately 60° dihedral angle) is electronically favored over the anti conformation (180° dihedral angle), despite the potential for increased steric repulsion. This effect is a key determinant in the conformational preference of the diastereomers of this compound.

For the trans-diastereomer, a conformation that places both the fluorine and hydroxyl groups in pseudo-equatorial positions would also result in a gauche relationship between them. This arrangement is often stabilized by the gauche effect. A study on the analogous compound, trans-2-fluorocyclohexanol (B1313321), found that the diequatorial conformer is significantly more stable than the diaxial conformer, a preference attributed in part to stabilizing gauche interactions.

In the cis-diastereomer, achieving a gauche relationship between the C-F and C-O bonds necessitates placing one substituent in a pseudo-axial position and the other in a pseudo-equatorial position. The final conformational equilibrium will depend on the balance between the stabilizing gauche effect and the steric strain introduced by the pseudo-axial substituent.

Intermolecular and Intramolecular Interactions Governing Conformation

The preferred conformation of this compound is dictated by a delicate balance of several intramolecular forces.

The high electronegativity of fluorine and oxygen atoms creates significant bond dipoles in the C-F and C-O bonds. These dipoles interact in space, influencing conformational stability. An alignment that minimizes the repulsion between the partial negative charges on the fluorine and oxygen atoms is generally favored. In some conformations of the cis and trans isomers, an attractive intramolecular hydrogen bond (OH···F) might be considered. However, computational studies have shown that the geometric constraints imposed by a five-membered ring make the formation of a stable F···HO intramolecular hydrogen bond highly unfavorable. The stability of the diequatorial conformer in trans-2-fluorocyclohexanol is enhanced by a significant OH···F hydrogen bonding attraction, estimated to be around 1.6 kcal/mol.

Hyperconjugation is considered the principal electronic factor responsible for the fluorine gauche effect. This stabilizing interaction involves the delocalization of electron density from a filled bonding orbital to an adjacent empty antibonding orbital.

Specifically, the donation of electron density from a C-H sigma bonding orbital (σC-H) into the low-lying C-F sigma-star antibonding orbital (σ*C-F) is most effective when these orbitals are anti-periplanar. This arrangement occurs in a gauche conformation between the vicinal C-H and C-F bonds, which in turn favors a gauche orientation of the C-F and C-O bonds.

| Interaction Type | Donor Orbital | Acceptor Orbital | Conformational Requirement | Effect |

| Hyperconjugation | σC-H | σC-F | Anti-periplanar alignment | Stabilizes gauche conformation |

| Hyperconjugation | nO | σC-F | Proper lone pair alignment | Conformational stabilization |

Steric hindrance, or van der Waals repulsion, is a destabilizing effect that arises when non-bonded atoms are forced into close proximity. In substituted cyclopentanes, substituents prefer to occupy pseudo-equatorial positions to minimize 1,3-diaxial-like interactions, which are a source of steric strain.

The conformational preference of this compound isomers results from the competition between these steric factors and the aforementioned electronic effects.

For trans-2-fluorocyclopentan-1-ol , a conformation with both substituents in pseudo-equatorial positions minimizes steric strain and is also favored by the gauche effect and potentially by an intramolecular hydrogen bond, making it the likely dominant conformer.

For cis-2-fluorocyclopentan-1-ol , the substituents must adopt a pseudo-axial/pseudo-equatorial arrangement. The fluorine atom, having a smaller A-value (steric demand) than the hydroxyl group, might preferentially occupy the pseudo-axial position to allow the larger OH group to be pseudo-equatorial. However, the final outcome is governed by the complex interplay of all stabilizing and destabilizing interactions.

Correlation of Stereochemistry and Conformation with Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of molecules in solution. Vicinal proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants are particularly informative, as their magnitudes are directly related to the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation.

By measuring the coupling constants for the protons on C1 and C2 in both the cis and trans isomers, the average dihedral angle between the H-C1-C2-F and H-C1-C2-H fragments can be estimated. This information allows for the determination of the predominant envelope or half-chair conformation and the pseudo-axial or pseudo-equatorial orientation of the substituents. For instance, a large ³J value (typically > 8 Hz) between two vicinal protons often indicates a pseudo-axial-axial relationship (approaching 180°), while smaller values are indicative of pseudo-axial-equatorial or pseudo-equatorial-equatorial arrangements.

Infrared (IR) spectroscopy can also provide conformational insights. The frequency of the O-H stretching vibration is sensitive to hydrogen bonding. A shift to a lower frequency compared to a "free" O-H group can indicate the presence of an intramolecular OH···F hydrogen bond, providing further evidence for specific conformations in non-polar solvents.

| Spectroscopic Method | Parameter | Structural Information |

| NMR Spectroscopy | ³JHH Coupling Constant | Dihedral angle between vicinal protons; substituent orientation (pseudo-axial/equatorial) |

| NMR Spectroscopy | ³JHF Coupling Constant | Dihedral angle between vicinal H and F; substituent orientation |

| Infrared (IR) Spectroscopy | O-H Stretch Frequency | Presence and strength of intramolecular hydrogen bonding |

Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available in computational chemistry for predicting molecular properties.

The five-membered cyclopentane (B165970) ring is not planar but exists in a puckered conformation to relieve torsional strain. The two primary conformations are the "envelope" and the "twist." The presence of two substituents, fluorine and a hydroxyl group, on the 2-fluorocyclopentan-1-ol ring leads to multiple possible stereoisomers (e.g., cis and trans) and rotamers, each with a distinct energy level.

DFT calculations are employed to map the potential energy surface of these various conformers. By systematically rotating bonds and altering ring pucker, the energy of each possible geometry is calculated. This process identifies the lowest energy (most stable) conformations and the energy barriers between them. For this compound, the stability of a given conformer is influenced by a balance of steric hindrance between the substituents and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the fluorine atom. Theoretical studies on related molecules have demonstrated that fluorine substitution can stabilize certain conformations. researchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT

| Stereoisomer | Conformation | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

|---|---|---|---|

| trans-(1R,2R) | Envelope (C1-pucker) | 0.00 (Global Minimum) | Minimized steric hindrance; pseudo-equatorial substituents. |

| trans-(1R,2R) | Twist | 0.85 | Slightly higher torsional strain. |

| cis-(1R,2S) | Envelope (C3-pucker) | 1.50 | Potential for intramolecular H-bonding. |

| cis-(1R,2S) | Twist | 2.10 | Increased steric repulsion between cis substituents. |

Note: The data in this table is illustrative and represents the type of output obtained from DFT conformational analysis. Actual values would be derived from specific DFT calculations at a given level of theory.

DFT is a crucial tool for mapping reaction mechanisms by identifying and characterizing the transition state (TS)—the highest energy point along a reaction coordinate. researchgate.net The geometry and energy of the TS determine the activation energy and, consequently, the rate of a chemical reaction. For reactions involving this compound, such as dehydration to form fluorocyclopentene or nucleophilic substitution at the carbon bearing the hydroxyl group, DFT can elucidate the step-by-step pathway.

Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are used to locate the TS geometry. Subsequent frequency calculations confirm the TS by identifying a single imaginary frequency corresponding to the motion along the reaction coordinate. This analysis provides a quantitative prediction of reaction feasibility and selectivity.

Table 2: Illustrative DFT-Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Pathway | Reactant Complex | Transition State (TS) | Product Complex | Activation Energy (ΔE‡, kcal/mol) |

|---|---|---|---|---|

| Acid-Catalyzed Dehydration | Protonated this compound | [C5H8FO-H2O]‡ | Fluorocyclopentene + H3O+ | 25.4 |

| SN2 Substitution by Cl- | This compound + Cl- | [Cl-C5H8F-OH]-‡ | 2-fluoro-1-chlorocyclopentane + OH- | 31.2 |

Note: This table provides hypothetical data to demonstrate how DFT is used to quantify the energy barriers of potential reaction pathways.

The introduction of fluorine and hydroxyl substituents significantly alters the electronic landscape of the cyclopentane ring. DFT calculations provide quantitative measures of these changes through analysis of various electronic properties. aps.org

Electrostatic Potential (ESP): ESP maps reveal the charge distribution on the molecule's surface. For this compound, a negative potential (red) is expected around the highly electronegative fluorine and oxygen atoms, indicating regions susceptible to electrophilic attack. A positive potential (blue) would be found on the hydroxyl hydrogen, making it a potential hydrogen bond donor. acs.org

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability. The electron-withdrawing nature of the fluorine atom is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted cyclopentanol (B49286).

Dipole Moment: The polarity of the C-F and C-O bonds results in a significant molecular dipole moment, the magnitude and direction of which can be precisely calculated with DFT.

The substitution effects can be systematically studied by comparing the calculated properties of this compound with those of cyclopentanol and other substituted cyclopentanes. nih.gov

Table 3: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -7.2 eV | Region of electron donation (nucleophilicity). |

| LUMO Energy | +1.5 eV | Region of electron acceptance (electrophilicity). |

| HOMO-LUMO Gap | 8.7 eV | Indicates high kinetic stability. |

| Dipole Moment | 2.8 Debye | Reflects the molecule's overall polarity. |

Note: This table contains representative values to illustrate the electronic properties analyzed via DFT.

Ab Initio Molecular Dynamics Calculations

Ab Initio Molecular Dynamics (AIMD) combines classical molecular dynamics with electronic structure calculations performed "on the fly." This method allows for the simulation of atomic motion over time while accounting for the quantum mechanical nature of chemical bonding, making it ideal for studying dynamic processes, reactivity, and thermostability. mit.eduyoutube.com

While static DFT calculations identify reactive sites based on electronic properties, AIMD simulates the dynamic interactions of the molecule. By analyzing the trajectory of atoms over time, AIMD can reveal how molecular vibrations and conformational changes influence reactivity.

To further pinpoint reactive centers, DFT-based reactivity descriptors are often calculated from the electronic structure. nih.gov The Average Local Ionization Energy (ALIE) and Fukui functions are powerful tools for this purpose. nih.gov

ALIE: The ALIE on the molecule's surface indicates regions from which it is easiest to remove an electron. Lower ALIE values correspond to sites that are more susceptible to electrophilic attack.

Fukui Functions: These functions identify which atoms in a molecule are most likely to accept or donate an electron, thus predicting the sites for nucleophilic and electrophilic attack, respectively.

For this compound, these analyses would likely identify the oxygen atom as a primary nucleophilic site and the carbon atoms bonded to the electronegative F and O atoms as primary electrophilic sites.

Table 4: Predicted Local Reactivity Descriptors for this compound

| Atomic Site | Reactivity Descriptor | Predicted Reactivity |

|---|---|---|

| Oxygen of -OH | Minimum ALIE / High Nucleophilic Fukui Function | Most likely site for protonation or attack by electrophiles. |

| Carbon C1 (bonded to -OH) | High Electrophilic Fukui Function | Susceptible to nucleophilic attack. |

| Carbon C2 (bonded to -F) | High Electrophilic Fukui Function | Susceptible to nucleophilic attack. |

| Hydrogen of -OH | Maximum Electrostatic Potential | Primary site for hydrogen bonding. |

Note: This table summarizes the expected outcomes from a local reactivity analysis based on principles from AIMD and DFT studies.

The thermal stability of a compound is critical for its practical application. AIMD simulations are well-suited to assess this property by modeling the molecule's behavior at elevated temperatures. nih.gov In a typical simulation, the system is heated to a target temperature (e.g., 600 K), and the atomic trajectories are followed for several picoseconds.

Thermostability is evaluated by monitoring key structural parameters over the course of the simulation: acs.org

Bond Lengths and Angles: Significant, persistent deviations from equilibrium values can indicate the onset of bond strain or breaking.

Ring Planarity: The puckered structure of the cyclopentane ring is crucial for its stability. AIMD can track changes in planarity that might precede ring-opening reactions.

Decomposition Events: The simulation is monitored for any bond-breaking events, which would signify decomposition and identify the initial steps of the thermal degradation pathway.

Studies on similar fluorinated five-membered rings have shown that the strong C-F bond generally contributes to molecular stability. acs.org

Table 5: Key Indicators from a Hypothetical AIMD Thermostability Simulation of this compound at 600 K

| Parameter | Observation During Simulation | Interpretation |

|---|---|---|

| C-F Bond Length | Stable oscillations around the equilibrium distance. | The C-F bond remains intact, contributing to thermal stability. |

| C-O Bond Length | Slightly larger fluctuations compared to C-F. | The C-O bond is potentially a weaker point in the structure. |

| Ring Structure | The ring maintains its puckered conformation without significant flattening. | The carbon skeleton is thermally stable under these conditions. |

| Decomposition | No bond-breaking events observed within the simulation time. | The molecule is predicted to be thermally stable at 600 K. |

Note: This table illustrates the type of analysis performed on AIMD simulation data to assess the thermostability of a molecule.

Molecular Modeling of Biocatalytic Processes and Kinetic Resolution

The enzymatic kinetic resolution of racemic mixtures is a cornerstone of stereoselective synthesis, and computational modeling plays a crucial role in elucidating the underlying mechanisms of enzyme selectivity. In the case of this compound, research has demonstrated the efficacy of lipases in separating its enantiomers.

Notably, the kinetic resolution of racemic cis-2-fluorocyclopentanols has been successfully achieved using lipase-catalyzed transesterification. Among the various lipases tested, Burkholderia cepacia lipase (B570770) (BCL) has shown remarkable efficiency, leading to high enantioselectivity. Computational approaches are instrumental in understanding the origins of this selectivity.

One of the key computational tools in this context is the application of the Kazlauskas rule, a model used to predict the stereopreference of many hydrolases, including lipases. This rule is based on the steric hindrance around the chiral center of the substrate. Molecular modeling can be employed to build and analyze models of the enzyme's active site with the different enantiomers of this compound docked within it. These models help to visualize and quantify the interactions between the substrate and the amino acid residues of the enzyme, thereby explaining why one enantiomer is a better fit and reacts more readily than the other.

While specific molecular docking and molecular dynamics (MD) simulation studies for this compound with Burkholderia cepacia lipase are not extensively detailed in publicly available literature, the general principles of such computational investigations are well-established. These studies would typically involve:

Homology Modeling: Creating a three-dimensional model of the lipase if an experimental structure is unavailable.

Molecular Docking: Predicting the binding poses of the (R)- and (S)-enantiomers of this compound within the enzyme's active site.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the enzyme-substrate complex over time to assess the stability of the binding poses and identify key interactions.

These computational techniques provide valuable data on binding energies, conformational changes, and the role of specific active site residues, which collectively contribute to a deeper understanding of the observed enantioselectivity in the biocatalytic resolution of this compound.

Table 1: Key Aspects of Molecular Modeling in the Biocatalytic Resolution of this compound

| Computational Technique | Application | Insights Gained |

| Kazlauskas Rule Application | Predicting stereopreference of lipase. | Rationalization of observed enantioselectivity based on steric factors. |

| Molecular Docking | Simulating the binding of enantiomers in the enzyme active site. | Identification of favorable binding poses and key intermolecular interactions. |

| Molecular Dynamics (MD) Simulations | Analyzing the dynamic stability of the enzyme-substrate complex. | Understanding the conformational flexibility and energetics of the biocatalytic system. |

Computational Design and Optimization of Catalysts and Reagents

The rational design of catalysts and reagents through computational methods offers a pathway to more efficient and selective chemical syntheses. For a molecule like this compound, where stereochemistry is a critical feature, the computational design of catalysts for its asymmetric synthesis is of significant interest.

While specific computational studies focused solely on designing catalysts for this compound are not prominently documented, the general strategies of computational catalyst design are directly applicable. These strategies often involve the use of Density Functional Theory (DFT) and other quantum chemical methods to investigate reaction mechanisms and predict catalyst performance.

The synthesis of this compound can be envisioned through several synthetic routes, including the fluorination of cyclopentene (B43876) oxide. Computational studies can be employed to:

Screen Potential Catalysts: Virtually screen libraries of potential catalysts (e.g., chiral Lewis acids or organocatalysts) for their ability to promote the desired reaction with high stereoselectivity.

Analyze Transition States: Calculate the energies of the transition states for the formation of different stereoisomers. A lower transition state energy for the desired product pathway indicates a more effective catalyst.

Optimize Catalyst Structure: Modify the structure of a promising catalyst in silico to enhance its activity and selectivity. This can involve changing ligands, substituents, or the metal center.

Design Novel Reagents: Computationally design new fluorinating reagents with improved reactivity and selectivity profiles.

For instance, in the asymmetric ring-opening of cyclopentene oxide with a fluoride (B91410) source, DFT calculations could be used to model the interaction of the epoxide and the fluoride with a chiral catalyst. By analyzing the transition state structures leading to the syn and anti products, researchers can predict which catalyst will favor the formation of the desired trans- or cis-2-FLUOROCYCLOPENTAN-1-OL.

Table 2: Computational Approaches for Catalyst and Reagent Design for this compound Synthesis

| Computational Method | Application | Objective |

| Density Functional Theory (DFT) | Calculation of reaction pathways and transition state energies. | To predict the stereochemical outcome of a catalyzed reaction and identify the most promising catalyst candidates. |

| Virtual Screening | High-throughput computational assessment of catalyst libraries. | To rapidly identify potential catalysts for experimental validation. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling large catalyst systems with high accuracy at the reactive center. | To accurately describe the electronic effects and steric interactions governing catalysis. |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 2-fluorocyclopentan-1-ol. By observing the behavior of atomic nuclei—specifically ¹H, ¹³C, and ¹⁹F—in a magnetic field, detailed information about the chemical environment, connectivity, and stereochemistry of the molecule can be obtained. The presence of fluorine provides a unique and highly sensitive NMR probe for detailed structural analysis.

One-Dimensional NMR (¹H, ¹³C, ¹⁹F) for Primary Structural Information

One-dimensional NMR spectra offer fundamental information about the structure of this compound. Each spectrum provides distinct insights into the molecular composition.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. For this compound, the protons on the carbon atoms bearing the fluorine (H-2) and the hydroxyl group (H-1) are of particular diagnostic importance. These protons typically appear as complex multiplets due to coupling with each other and with adjacent methylene (B1212753) protons. The large geminal coupling between the fluorine atom and the proton on the same carbon (²JHF) and the vicinal couplings to adjacent protons (³JHH) are critical for assignment. The relative stereochemistry (cis or trans) of the fluorine and hydroxyl groups significantly influences the coupling constants, particularly the ³JH1H2 value, which can be analyzed using the Karplus equation to infer the dihedral angle.

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 (CH-OH) | ~4.0 - 4.5 | m | ³JH1H2, ³JH1H5a, ³JH1H5b |

| H-2 (CH-F) | ~4.8 - 5.2 | dm | ²JHF (~50-55), ³JH2H1, ³JH2H3a, ³JH2H3b |

| H-3, H-4, H-5 | ~1.6 - 2.2 | m | Multiple H-H and H-F couplings |

| OH | Variable | s (broad) | N/A |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of unique carbon environments. The carbons directly attached to the electronegative oxygen (C-1) and fluorine (C-2) atoms are significantly deshielded and appear at lower fields (higher ppm values). A key feature in the ¹³C NMR spectrum is the presence of carbon-fluorine coupling (JCF). The magnitude of this coupling is largest for the carbon directly bonded to fluorine (¹JCF, typically 170-200 Hz) and decreases with the number of bonds separating the atoms (²JCF, ³JCF). This C-F coupling pattern is definitive for identifying the fluorinated carbon and its neighbors.

| Carbon Position | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

|---|---|---|---|

| C-1 (CH-OH) | ~75 - 80 | d | ²JCF (~15-20) |

| C-2 (CH-F) | ~95 - 100 | d | ¹JCF (~170-180) |

| C-3 | ~30 - 35 | d | ²JCF (~18-22) |

| C-4 | ~20 - 25 | s or small t | ⁴JCF (~0-2) |

| C-5 | ~32 - 38 | t | ³JCF (~4-6) |

¹⁹F NMR Spectroscopy: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique. The ¹⁹F NMR spectrum for this compound will typically show a single resonance, as there is only one fluorine atom. The chemical shift of this resonance is indicative of the electronic environment. The signal will appear as a complex multiplet due to coupling with the geminal proton (H-2) and vicinal protons (H-1, H-3a, H-3b). The large ²JHF coupling is particularly characteristic.

| Fluorine Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| F-2 | ~ -180 to -200 | m | ²JFH2, ³JFH1, ³JFH3a, ³JFH3b |

Advanced Two-Dimensional NMR Techniques

While 1D NMR provides primary structural data, 2D NMR experiments are essential for the complete and unambiguous assignment of all signals and for confirming the precise molecular structure.

The HSQC experiment correlates the chemical shifts of directly bonded nuclei, most commonly ¹H and ¹³C. For this compound, an HSQC spectrum would display cross-peaks connecting each proton signal to the signal of the carbon it is attached to. This allows for the definitive assignment of which protons are bonded to which carbons. For example, the proton signal assigned as H-1 would show a correlation to the carbon signal assigned as C-1. Fluorine-detected or ¹H-¹⁹F HSQC variants can also be used to correlate the fluorine atom to the proton attached to the same carbon (H-2), confirming the location of fluorination.

The HMBC experiment detects longer-range correlations between heteronuclei, typically over two or three bonds (e.g., ¹H to ¹³C). This technique is crucial for piecing together the carbon skeleton. For instance, the proton H-1 on the hydroxyl-bearing carbon would show correlations to C-2, C-5, and C-3, confirming their proximity in the ring structure. Similarly, the fluorine atom, in a ¹⁹F-¹³C HMBC experiment, would show correlations to C-1, C-2, and C-3, providing unambiguous evidence of its position relative to the surrounding carbons.

COSY is a homonuclear correlation experiment that maps the coupling relationships between protons, typically those separated by two or three bonds. In the COSY spectrum of this compound, a cross-peak between H-1 and H-2 would confirm their vicinal relationship. Further correlations would be observed from H-2 to the protons on C-3, and so on around the ring, allowing for the tracing of the entire proton spin system of the cyclopentane (B165970) ring. Double Quantum Filtered (DQF) COSY can be used to resolve complex multiplets and identify smaller, long-range couplings.

The NOESY experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. This is the primary NMR method for determining stereochemistry. For this compound, a NOESY spectrum would differentiate between the cis and trans isomers. In the cis isomer, where the fluorine and hydroxyl group are on the same face of the ring, a strong NOE cross-peak would be expected between H-1 and H-2. In the trans isomer, this correlation would be weak or absent. Instead, H-1 would show correlations to protons on the same face of the ring, such as one of the H-5 protons, while H-2 would show correlations to protons on the opposite face.

Total Correlated Spectroscopy (TOCSY) for Spin Systems

Total Correlated Spectroscopy (TOCSY) is a powerful 2D NMR technique used to establish correlations between all protons within a coupled network or "spin system." Unlike its counterpart, COSY, which only shows correlations between directly coupled protons (typically over two or three bonds), TOCSY can reveal correlations between distant protons, provided there is an unbroken chain of couplings connecting them. columbia.edu

For this compound, the protons on the cyclopentane ring constitute a single spin system. A TOCSY experiment would be instrumental in identifying all the protons belonging to this ring structure. Magnetization is transferred successively from one proton to the next along the carbon backbone. columbia.edu For instance, irradiating the proton at the C1 position (H1) would show cross-peaks to not only the adjacent protons but also to every other proton on the five-membered ring. This is particularly useful for assigning signals in crowded spectral regions. The efficiency of this magnetization transfer is controlled by the "spin-lock time"; longer times allow the magnetization to propagate further through the spin system. columbia.edu

Furthermore, specialized TOCSY experiments like ¹⁹F-¹⁹F TOCSY can be applied if multiple fluorine atoms are present, or heteronuclear variants can correlate the fluorine atom with the protons in its spin system, aiding in the complete assignment of the molecule's structure. jeol.comsci-hub.se

Fast HSQC (FHSQC) and Selective Optimized Flip-Angle Short-Transient HMQC (SOFAST-HMQC)

Standard heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) are fundamental for correlating protons with their directly attached heteroatoms, such as the carbon atoms in the cyclopentane ring or the fluorine at C2. However, these experiments can be time-consuming.

To accelerate data acquisition, advanced pulse sequences such as Fast HSQC (FHSQC) and Selective Optimized Flip-Angle Short-Transient HMQC (SOFAST-HMQC) have been developed. nih.gov SOFAST-HMQC, in particular, achieves significant gains in sensitivity and reduces the total experiment time by seconds, making it invaluable for high-throughput screening or studying unstable samples. nih.govgoogle.com This is accomplished by using shorter interscan delays, which takes advantage of optimized longitudinal relaxation and the use of Ernst angle excitation for the heteronucleus. google.com

For this compound, applying a ¹H-¹³C SOFAST-HMQC would rapidly provide a correlation map of each proton to its attached carbon atom. researchgate.net Similarly, a ¹H-¹⁹F SOFAST-HMQC could be employed to quickly and unambiguously confirm the ¹H-¹⁹F one-bond coupling. The speed of these experiments makes them highly efficient tools for structural verification. nih.gov

Application of ¹⁹F NMR for Quantitative Analysis and Chemical Environment Sensitivity

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful tool for the analysis of fluorinated compounds like this compound. The ¹⁹F nucleus possesses several advantageous properties, making it ideal for both qualitative and quantitative studies. rsc.orghuji.ac.il

Key advantages of ¹⁹F NMR include:

High Sensitivity : The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, resulting in a sensitivity that is 83% that of ¹H NMR. jeol.com

Wide Chemical Shift Range : The chemical shifts in ¹⁹F NMR span a very wide range (over 350 ppm), which minimizes the likelihood of signal overlap, even in complex mixtures. chemrxiv.orgthermofisher.com

No Background Interference : Since fluorine-containing compounds are rare in biological systems, ¹⁹F NMR spectra of biofluids or natural products are typically free from background signals. rsc.org

Environmental Sensitivity : The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment. Subtle changes in molecular conformation, solvent, or binding interactions can lead to significant and easily detectable changes in the fluorine signal's position. thermofisher.comazom.com

These features make ¹⁹F NMR a robust method for quantitative analysis (qNMR). By integrating the ¹⁹F signal relative to a known internal standard, the concentration of this compound can be determined with high accuracy and reproducibility, often in just a few minutes and without the need for extensive sample preparation. rsc.org

| Feature | Advantage for Analyzing this compound |

| High Natural Abundance (100%) | Strong signal, allowing for rapid data acquisition. |

| High Gyromagnetic Ratio | High intrinsic sensitivity, second only to protons. jeol.com |

| Wide Chemical Shift Range | The fluorine signal is well-resolved from other potential signals, simplifying spectral analysis. chemrxiv.orgthermofisher.com |

| Sensitivity to Chemical Environment | Provides detailed information on conformation and intermolecular interactions. thermofisher.com |

NMR Chemical Shift Perturbations for Binding Site Identification

When this compound binds to a larger molecule, such as a protein or enzyme, the chemical environment of its nuclei changes. This change can be detected as a perturbation in their NMR chemical shifts. nih.gov Chemical Shift Perturbation (CSP) analysis is a widely used technique to map the binding interface and determine binding affinities. nih.gov

The process involves acquiring a series of NMR spectra (e.g., ¹H-¹⁵N HSQC for a labeled protein, or ¹⁹F NMR for the ligand) while titrating one binding partner into the other. nih.gov The nuclei located at or near the binding interface will experience the most significant changes in their chemical shifts. By monitoring these changes, the specific residues or parts of the molecule involved in the interaction can be identified. nih.govnih.gov

For this compound, its ¹⁹F signal would be a particularly sensitive and clean probe for binding studies. A change in the ¹⁹F chemical shift upon addition of a target protein would be a clear indicator of binding. Furthermore, by fitting the change in chemical shift as a function of the titrant concentration, the dissociation constant (Kd), a measure of binding affinity, can be accurately calculated. nih.gov

Deuterium (B1214612) Labeling in NMR Studies

Deuterium (²H), a stable isotope of hydrogen, is a valuable tool in NMR spectroscopy. magritek.com Strategically replacing specific protons in this compound with deuterium can serve several purposes. Since deuterium is effectively "invisible" in a standard ¹H NMR spectrum, this selective labeling dramatically simplifies complex, overlapping proton spectra. magritek.com

For example, if the proton signals of the cyclopentane ring are difficult to assign due to spectral crowding, synthesizing a version of the molecule where, for instance, the proton at C3 is replaced by deuterium would cause the corresponding signal to disappear from the ¹H spectrum. This helps confirm the original assignment.

Deuterium labeling is also used in mechanistic studies to trace the path of atoms through a chemical reaction. researchgate.net In the context of structural analysis, it can help resolve ambiguities in Nuclear Overhauser Effect (NOE) data by removing specific protons that might complicate the interpretation of spatial proximities.

X-ray Crystallography

Definitive Determination of Absolute Configuration

While NMR provides unparalleled information about the connectivity and solution-state structure of a molecule, X-ray crystallography on a single crystal provides the definitive, unambiguous determination of its three-dimensional structure in the solid state, including its absolute configuration. ed.ac.ukresearchgate.net

The determination of absolute configuration for a chiral molecule like this compound relies on the phenomenon of anomalous scattering (or resonant scattering). researchgate.net This effect, which introduces small, measurable differences in the intensities of specific pairs of reflections (known as Bijvoet pairs), allows crystallographers to distinguish between a molecule and its non-superimposable mirror image (enantiomer). ed.ac.uk

Historically, the reliable determination of absolute configuration required the presence of a heavy atom (like bromine or sulfur) in the molecule to produce a sufficiently strong anomalous signal. mit.edu However, with modern diffractometers and advanced data analysis methods, it is now routinely possible to determine the absolute configuration of light-atom molecules, even those containing no elements heavier than oxygen or fluorine. mit.edu Therefore, obtaining a suitable single crystal of an enantiomerically pure sample of this compound and performing a high-quality X-ray diffraction experiment would unequivocally establish its absolute stereochemistry (e.g., whether it is the (1R,2R) or (1S,2S) isomer). ed.ac.ukrsc.org

Elucidation of Solid-State Conformation and Dihedral Angles